3-Amino-4-pyrazolecarbonitrile

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44932. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

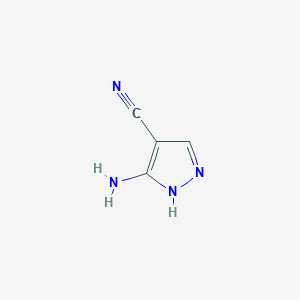

Structure

3D Structure

特性

IUPAC Name |

5-amino-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4/c5-1-3-2-7-8-4(3)6/h2H,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNKBQRKZRMYCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4 | |

| Record name | 3-aminopyrazole-4-carbonitrile | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066091 | |

| Record name | 1H-Pyrazole-4-carbonitrile, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16617-46-2 | |

| Record name | 3-Amino-4-cyanopyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16617-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminopyrazole-4-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016617462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-pyrazolecarbonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrazole-4-carbonitrile, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrazole-4-carbonitrile, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminopyrazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINOPYRAZOLE-4-CARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OOB953S9X2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Amino-4-pyrazolecarbonitrile chemical properties

An In-depth Technical Guide to 3-Amino-4-pyrazolecarbonitrile

For researchers, scientists, and professionals in drug development, this compound is a pivotal heterocyclic building block. Its unique molecular structure, featuring both a reactive amino group and a cyano moiety on a pyrazole (B372694) core, makes it a versatile precursor for the synthesis of a wide range of complex molecules, most notably in the pharmaceutical industry. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental details and logical workflows.

Core Chemical and Physical Properties

This compound, also known by its IUPAC name 5-amino-1H-pyrazole-4-carbonitrile, is a tan to white crystalline solid.[1] It exhibits low solubility in water but is more soluble in alcoholic organic solvents.[1]

| Property | Value | Source |

| IUPAC Name | 5-amino-1H-pyrazole-4-carbonitrile | [2] |

| CAS Number | 16617-46-2 | [2][3][4][5][6] |

| Molecular Formula | C₄H₄N₄ | [3][4][5][6] |

| Molecular Weight | 108.10 g/mol | [7][3][4][5] |

| Melting Point | 173-176 °C | [6][8] |

| Appearance | Tan Crystalline Solid | [1] |

| Solubility | Low in water, higher in alcoholic organic solvents | [1] |

Spectral Data Summary

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes key spectral data.

| Spectral Data | Key Features and Observations |

| ¹H NMR | Signals corresponding to the amino group protons and the pyrazole ring proton. |

| ¹³C NMR | Resonances for the four carbon atoms in the molecule, including the cyano carbon and the carbons of the pyrazole ring.[9][10] |

| IR (KBr Pellet) | Characteristic absorption bands for N-H stretching of the amino group (around 3300-3400 cm⁻¹), C≡N stretching of the nitrile group (around 2230 cm⁻¹), and N-H bending.[11] |

| Mass Spectrometry (GC-MS) | A molecular ion peak (M)⁺ at m/z = 108, corresponding to the molecular weight of the compound.[2][11] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the condensation of ethoxymethylene malononitrile (B47326) with hydrazine (B178648) hydrate (B1144303).[1]

Materials:

-

2-(ethoxymethylene)malononitrile

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Dissolve 2-(ethoxymethylene)malononitrile in ethanol.

-

Slowly add hydrazine hydrate dropwise to the solution.

-

Heat the reaction mixture on a steam bath for approximately 30 minutes. A white precipitate will form.

-

Allow the mixture to cool, then transfer it to a refrigerator to complete the crystallization process overnight.

-

Collect the white solid product by filtration.

-

Wash the collected solid with a small amount of pre-cooled ethanol.

-

Dry the product to obtain this compound.

Caption: Synthesis workflow for this compound.

Analytical Characterization Workflow

The identity and purity of the synthesized this compound are confirmed through a series of analytical techniques.

Methodology:

-

Melting Point Determination: The melting point of the synthesized compound is measured and compared with the literature value to assess its purity.

-

Infrared (IR) Spectroscopy: An IR spectrum is recorded to identify the characteristic functional groups (amino and cyano) present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are obtained to confirm the molecular structure and the connectivity of atoms.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to further confirm its identity.

Caption: Analytical workflow for the characterization of this compound.

Role in Drug Development

This compound is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[12] Its bifunctional nature allows for the construction of more complex heterocyclic systems that are often the core scaffolds of modern drugs.

Notably, it is a key precursor in the synthesis of:

-

Zaleplon: A nonbenzodiazepine hypnotic used for the short-term treatment of insomnia.[1][12]

-

Ibrutinib: A small molecule drug that is used for the treatment of certain cancers, such as mantle cell lymphoma and chronic lymphocytic leukemia.[1][12]

The pyrazole ring system is a common feature in many biologically active compounds, and derivatives of this compound have been investigated for a range of therapeutic activities, including anti-inflammatory effects.[13]

Caption: Role of this compound in drug synthesis pathways.

References

- 1. This compound | 16617-46-2 [chemicalbook.com]

- 2. 5-Amino-4-cyanopyrazole | C4H4N4 | CID 85515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS No- 16617-46-2 | Simson Pharma Limited [simsonpharma.com]

- 4. 3-Amino-1H-pyrazole-4-carbonitrile, 98% | Fisher Scientific [fishersci.ca]

- 5. This compound [webbook.nist.gov]

- 6. 3-Amino-1H-pyrazole-4-carbonitrile, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. 16617-46-2|3-Amino-1H-pyrazole-4-carbonitrile|BLD Pharm [bldpharm.com]

- 8. AMINO CYANO [sdfine.com]

- 9. rsc.org [rsc.org]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]

- 12. nbinno.com [nbinno.com]

- 13. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

3-Amino-4-pyrazolecarbonitrile CAS number 16617-46-2

An In-depth Technical Guide on 3-Amino-4-pyrazolecarbonitrile (CAS: 16617-46-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a pivotal heterocyclic building block in the realm of medicinal chemistry and organic synthesis. Its structural features, comprising a pyrazole (B372694) ring substituted with both an amino group and a nitrile group, make it a versatile precursor for the synthesis of a wide array of fused heterocyclic systems. This guide provides a comprehensive overview of its physicochemical properties, synthesis, spectral data, and its significant role as a key intermediate in the production of prominent pharmaceutical agents such as the hypnotic drug Zaleplon and the anti-cancer drug Ibrutinib.

Physicochemical and Structural Data

This compound is typically a tan or white to light yellow crystalline solid.[1] It exhibits low solubility in water but is more soluble in polar organic solvents like alcohols and DMF.[1][2]

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 16617-46-2 | [2][3][4] |

| Molecular Formula | C₄H₄N₄ | [3][4] |

| Molecular Weight | 108.10 g/mol | [3][4] |

| Appearance | Tan Crystalline Solid | [2] |

| Melting Point | 172-174 °C | [2][4] |

| Boiling Point | ~476.4 °C (Predicted) | [1] |

| IUPAC Name | 3-Amino-1H-pyrazole-4-carbonitrile | |

| Synonyms | 3-Amino-4-cyanopyrazole, 5-Amino-4-cyanopyrazole | [5] |

| SMILES | N#CC1=CNN=C1N | [3] |

| InChI Key | FFNKBQRKZRMYCL-UHFFFAOYSA-N | [4] |

Synthesis Protocols

The most common and well-documented method for synthesizing this compound involves the cyclocondensation reaction of an activated malononitrile (B47326) derivative with hydrazine (B178648).

Synthesis from (Ethoxymethylene)malononitrile

This protocol describes the reaction between (ethoxymethylene)malononitrile and hydrazine hydrate (B1144303).

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, prepare a solution of (ethoxymethylene)malononitrile (8.64 g, 0.070 mol) in ethanol (B145695).

-

Reagent Addition: To this solution, slowly add hydrazine hydrate (5 g, 0.156 mol) dropwise. An exothermic reaction may be observed.

-

Heating: Following the addition, heat the reaction mixture on a steam bath for 30 minutes. A white precipitate will begin to form during this period.[2]

-

Crystallization: After heating, transfer the reaction mixture to a refrigerator and allow it to stand overnight to ensure complete crystallization of the product.[2]

-

Isolation: Collect the white solid product by filtration.

-

Washing: Wash the collected solid with a small amount of pre-cooled ethanol to remove any unreacted starting materials or impurities.

-

Drying: Dry the final product. The expected yield of this compound is approximately 86%.[2]

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic techniques.

Table 2: Key Spectroscopic Data

| Technique | Data | Reference(s) |

| Infrared (IR) | Key stretches observed for NH₂ (amino), NH (pyrazole), and C≡N (nitrile) groups. Typical peaks are around 3348, 3303 (NH₂), 3193 (NH), and 2230 (C≡N) cm⁻¹ for derivatives. | [3] |

| Mass Spec. (MS) | Molecular Ion (M⁺): m/z = 108.10 | [3] |

| ¹H NMR | Spectra available in public databases. For a phenyl-substituted derivative, signals for NH₂ protons appear as a singlet around δ 6.50 ppm and the pyrazole NH proton as a broad singlet at δ 12.16 ppm in DMSO-d₆. | [3] |

| ¹³C NMR | Spectra available in public databases. | [6] |

Applications in Drug Development

This compound serves as a crucial starting material for the synthesis of several active pharmaceutical ingredients (APIs). Its bifunctional nature allows for sequential reactions to build more complex molecular architectures.

Precursor to Zaleplon

Zaleplon is a nonbenzodiazepine hypnotic used for the short-term treatment of insomnia. The synthesis of Zaleplon utilizes this compound as the core scaffold upon which the final structure is assembled.

Mechanism of Action: Zaleplon

Zaleplon acts as a positive allosteric modulator of the GABA-A receptor.[7] It binds selectively to the α1 subunit of the receptor complex, which enhances the effect of the inhibitory neurotransmitter GABA.[7] This increased GABAergic activity leads to hyperpolarization of the neuron, reducing its excitability and resulting in sedation.[7]

Precursor to Ibrutinib

Ibrutinib is a targeted cancer therapy used to treat B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma. It functions as a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK). This compound is a key component in the multi-step synthesis of this complex molecule.

Mechanism of Action: Ibrutinib

Ibrutinib targets Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[8] By forming a covalent bond with a cysteine residue (Cys481) in the BTK active site, Ibrutinib permanently disables the enzyme.[8] This action blocks downstream signaling cascades that are essential for B-cell proliferation, survival, and migration, thereby inhibiting the growth of malignant B-cells.[8][9]

Safety and Handling

This compound is considered hazardous and should be handled with appropriate safety precautions.

-

Hazard Classification: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. A full-face respirator should be used if exposure limits are exceeded.

-

Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols. Prevent fire caused by electrostatic discharge.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound (CAS 16617-46-2) is a high-value chemical intermediate with significant applications in the pharmaceutical industry. Its straightforward synthesis and versatile reactivity make it an essential building block for complex drug molecules. A thorough understanding of its properties, synthesis, and handling is crucial for researchers and developers working on novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 16617-46-2 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubsapp.acs.org [pubsapp.acs.org]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles - Google Patents [patents.google.com]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound(16617-46-2) IR Spectrum [m.chemicalbook.com]

3-Amino-4-pyrazolecarbonitrile molecular structure and weight

An In-depth Technical Guide to 3-Amino-4-pyrazolecarbonitrile

For researchers, scientists, and professionals in drug development, this compound is a pivotal heterocyclic intermediate. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and its role in synthetic chemistry, supported by experimental data and procedural outlines.

Molecular Structure and Properties

This compound, also known as 5-amino-1H-pyrazole-4-carbonitrile, is a tan crystalline solid.[1] Its structure features a pyrazole (B372694) ring substituted with an amino group and a nitrile group, which makes it a versatile building block for synthesizing a variety of heterocyclic compounds.[1]

Molecular Formula : C₄H₄N₄[2][3]

Molecular Weight : 108.10 g/mol [3][4]

The structure of this molecule is confirmed through various spectroscopic methods, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[5][6]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 16617-46-2 | [2][7] |

| Molecular Formula | C₄H₄N₄ | [2][3] |

| Molecular Weight | 108.10 g/mol | [3][4] |

| Melting Point | 172-174 °C | [1][8][9] |

| Appearance | Tan Crystalline Solid | [1] |

| Solubility | Low in water, high in alcoholic organic solvents. | [1] |

| SMILES | N#CC1=CNN=C1N | [4] |

| InChI Key | FFNKBQRKZRMYCL-UHFFFAOYSA-N | [2][9] |

// Atom nodes N1 [label="N", fontcolor="#202124"]; N2 [label="N", fontcolor="#202124"]; N3 [label="N", fontcolor="#202124"]; N4 [label="N", fontcolor="#202124"]; C1 [label="C", fontcolor="#202124"]; C2 [label="C", fontcolor="#202124"]; C3 [label="C", fontcolor="#202124"]; C4 [label="C", fontcolor="#202124"]; H1 [label="H", fontcolor="#202124"]; H2 [label="H₂", fontcolor="#202124"];

// Invisible nodes for layout {rank=same; C1; C2;} {rank=same; N1; C3;} {rank=same; N2;} {rank=same; C4; N3;} {rank=same; H2;} {rank=same; H1;}

// Bonds C1 -- C2 [label=""]; C2 -- N1 [label=""]; N1 -- N2 [label=""]; N2 -- C3 [label=""]; C3 -- C1 [label=""]; C1 -- C4 [label=""]; C4 -- N3 [label=""]; C3 -- N4 [label=""]; N2 -- H1 [label=""]; N4 -- H2 [label=""];

// Double bonds C2 -- N1 [style=double, color="#202124"]; C3 -- C1 [style=double, color="#202124"]; C4 -- N3 [style=triple, color="#202124"]; }

Caption: Molecular Structure of this compound.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of 2-(ethoxymethylene)malononitrile with hydrazine (B178648) hydrate (B1144303).[1]

Methodology:

-

Hydrazine hydrate (0.156 mol) is added dropwise to a solution of 2-(ethoxymethylene)malononitrile (0.070 mol) in ethanol.[1]

-

The reaction mixture is then heated on a steam bath for 30 minutes.[1]

-

During the heating process, a white precipitate of this compound begins to form.[1]

-

To ensure complete crystallization, the mixture is subsequently cooled and left in a refrigerator overnight.[1]

-

The final product is collected by filtration and washed with a small amount of cold ethanol.[1]

This procedure typically yields the target compound as white crystals with a high yield.[1]

Characterization Techniques

The identity and purity of synthesized this compound and its derivatives are confirmed using a suite of analytical techniques:

-

Melting Point: Determined using a standard melting point apparatus.[6]

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H (amine), C≡N (nitrile), and C=N bonds within the pyrazole ring.[5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are used to elucidate the detailed molecular structure, confirming the positions of protons and carbon atoms.[5][6]

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[5][6]

-

Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which is compared against the calculated theoretical values.[6]

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various pharmaceutical agents.[1] Its bifunctional nature, containing both an active amino group and a cyano group, allows for diverse subsequent chemical modifications.[1]

Notably, it serves as a key precursor for the synthesis of:

-

Zaleplon: A nonbenzodiazepine hypnotic agent used for the short-term treatment of insomnia.[1]

-

Ibrutinib: An antineoplastic drug used to treat certain types of cancer.[1]

The pyrazole core is a well-established pharmacophore, and derivatives of this compound are actively investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[10][11][12]

// Nodes start [label="Starting Materials\n(e.g., Ethoxymethylene\nmalononitrile, Hydrazine)", fillcolor="#FBBC05"]; intermediate [label="this compound\n(Key Intermediate)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; drug1 [label="Zaleplon\n(Hypnotic Agent)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; drug2 [label="Ibrutinib\n(Antineoplastic Drug)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; other [label="Other Biologically\nActive Compounds", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> intermediate [label="Synthesis"]; intermediate -> drug1 [label="Further\nReaction Steps"]; intermediate -> drug2; intermediate -> other; }

Caption: Synthetic utility of this compound.

References

- 1. This compound | 16617-46-2 [chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. 5-Amino-4-cyanopyrazole | C4H4N4 | CID 85515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 16617-46-2|3-Amino-1H-pyrazole-4-carbonitrile|BLD Pharm [bldpharm.com]

- 5. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound [xinzepharm.com]

- 8. nbinno.com [nbinno.com]

- 9. 3-氨基吡唑-4-腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Amino-4-pyrazolecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-4-pyrazolecarbonitrile, a key heterocyclic intermediate in organic synthesis and medicinal chemistry. This document outlines its chemical identity, physicochemical properties, synthesis protocols, and its role in the development of targeted therapeutics, particularly as a scaffold for Fibroblast Growth Factor Receptor (FGFR) inhibitors.

Chemical Identity

-

IUPAC Name: 5-amino-1H-pyrazole-4-carbonitrile[1]

-

Synonyms: 3-Amino-4-cyanopyrazole, 5-Amino-4-cyanopyrazole, 3-Aminopyrazole-4-carbonitrile, 5-Amino-4-pyrazolecarbonitrile, NSC 44932[1][2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₄N₄ | [1] |

| Molecular Weight | 108.10 g/mol | [1] |

| Appearance | Tan to white crystalline solid | [3] |

| Melting Point | 172-174 °C | [4] |

| Boiling Point | ~476.4 °C (predicted) | [3] |

| Solubility | Sparingly soluble in water, soluble in polar aprotic solvents (e.g., DMF). | [3] |

| CAS Number | 16617-46-2 |

Spectroscopic Data

Key spectroscopic data for the characterization of this compound are summarized below.

| Spectroscopy | Data | Reference |

| IR (Infrared) | Major peaks indicative of NH₂, C≡N, and C=C bonds. | [5][6] |

| ¹H-NMR | Signals corresponding to amine and pyrazole (B372694) ring protons. | [5][6] |

| ¹³C-NMR | Resonances for the carbon atoms of the pyrazole ring and the nitrile group. | [7] |

| Mass Spectrometry | Molecular ion peak (M)⁺ at m/z 108. | [2] |

Synthesis Protocols

Several synthetic routes for this compound have been reported. A common and efficient method involves the condensation of a malononitrile (B47326) derivative with hydrazine (B178648).

Experimental Protocol: Synthesis from (Ethoxymethylene)malononitrile and Hydrazine Hydrate (B1144303) [4]

-

Reaction Setup: To a solution of (ethoxymethylene)malononitrile (8.64 g, 0.070 mol) in ethanol, slowly add hydrazine hydrate (5.0 g, 0.156 mol) dropwise with stirring.

-

Reaction Conditions: Heat the reaction mixture on a steam bath for 30 minutes. A precipitate will begin to form.

-

Crystallization: After heating, cool the mixture to room temperature and then place it in a refrigerator overnight to ensure complete crystallization.

-

Isolation and Purification: Collect the crystalline product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.

Role in Drug Discovery: Targeting the FGFR Signaling Pathway

Derivatives of this compound have emerged as a promising class of inhibitors targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. Aberrant FGFR signaling is implicated in various cancers, making it a key target for therapeutic intervention.[8] The pyrazole scaffold serves as a core structural motif for the design of potent and selective FGFR inhibitors.

FGFR Signaling Pathway Overview

The binding of a Fibroblast Growth Factor (FGF) ligand to its receptor (FGFR) initiates receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This activation triggers a cascade of downstream signaling events, primarily through the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which ultimately regulate cell proliferation, survival, and migration.[8][9][10]

Figure 1: Simplified FGFR signaling cascade and the point of intervention for aminopyrazole inhibitors.

References

- 1. 5-Amino-4-cyanopyrazole | C4H4N4 | CID 85515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 16617-46-2 [chemicalbook.com]

- 5. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance [mdpi.com]

- 9. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 10. researchgate.net [researchgate.net]

Solubility Profile of 3-Amino-4-pyrazolecarbonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Amino-4-pyrazolecarbonitrile (CAS No. 16617-46-2), a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development.

Core Concepts and Properties

This compound is a tan crystalline solid with the molecular formula C₄H₄N₄.[1][2] It serves as a vital building block in the synthesis of pharmaceuticals such as the hypnotic agent Zaleplon and the anti-cancer drug Ibrutinib.[1][3] Its molecular structure, featuring both a cyano and an active amino group, dictates its chemical reactivity and physical properties, including its solubility profile.[1]

Quantitative Solubility Data

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively published in the available literature, qualitative descriptions and observations from synthetic procedures provide valuable insights. The compound generally exhibits low solubility in water but is significantly more soluble in alcoholic and polar aprotic organic solvents.[1][3]

The following table summarizes the known solubility characteristics in various organic solvents based on available information.

| Solvent | Solvent Type | Reported Solubility | Implied Use in Procedures |

| Water | Protic | Low / Sparingly Soluble[1][3] | Used for precipitation/washing |

| Ethanol | Protic (Alcohol) | High[1] | Recrystallization, Reaction Medium[1][4] |

| n-Propanol | Protic (Alcohol) | Soluble | Recrystallization[4] |

| Dioxane | Aprotic Ether | Soluble | Recrystallization, Reaction Medium[4] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble[3] | --- |

| Benzene | Non-polar Aromatic | Soluble | Crystallization[4] |

Experimental Protocols

Detailed experimental protocols for determining the precise solubility of this compound are not explicitly detailed in the provided literature. However, a standard laboratory method for determining the solubility of a solid organic compound like this compound in an organic solvent is the isothermal shake-flask method.

Protocol: Isothermal Shake-Flask Method for Solubility Determination

-

Preparation:

-

Ensure the this compound is a pure, dry, crystalline solid.

-

Select a range of high-purity organic solvents of interest.

-

Prepare a series of vials or flasks for each solvent to be tested.

-

-

Procedure:

-

Add an excess amount of solid this compound to a known volume of the selected organic solvent in each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant-temperature water bath or incubator equipped with a shaker. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibrium should be determined empirically.

-

After the equilibration period, cease agitation and allow the vials to rest at the constant temperature for several hours to allow the excess solid to settle.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear, saturated supernatant from each vial using a pre-heated or solvent-rinsed syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any undissolved solid.

-

Transfer the filtered aliquot into a pre-weighed volumetric flask and dilute with a suitable solvent if necessary for analysis.

-

Determine the concentration of this compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).

-

Calculate the solubility in units such as g/L or mol/L.

-

-

Data Reporting:

-

Report the solubility value as the average of multiple replicates for each solvent at the specified temperature.

-

Visualizing Key Processes

To aid in understanding the context in which the solubility of this compound is relevant, the following diagrams illustrate key workflows.

Caption: Synthesis workflow for this compound.

Caption: Experimental workflow for solubility determination.

References

Spectroscopic and Synthetic Profile of 3-Amino-4-pyrazolecarbonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-amino-4-pyrazolecarbonitrile (B13945), a key intermediate in pharmaceutical synthesis. The intended audience for this document includes researchers, chemists, and quality control specialists in the fields of medicinal chemistry and drug development. This guide details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, alongside the experimental protocols for data acquisition and a representative synthetic workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for its structural characterization.

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Solvent |

| ¹H NMR | Data not available | - |

| ¹³C NMR | Data not available | DMSO-d6 |

Table 2: IR Spectroscopic Data for this compound

| Functional Group | Vibrational Frequency (cm⁻¹) | Reference |

| N-H Stretch (NH₂) | 3348, 3303 | [2] |

| N-H Stretch (NH) | 3193 | [2] |

| C≡N Stretch | 2230 | [2] |

Table 3: Mass Spectrometry Data for this compound

| Technique | m/z | Interpretation | Reference |

| Electron Ionization (EI) | 108 | [M]⁺ | [3] |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra of pyrazole (B372694) derivatives are typically recorded on a 300, 400, or 500 MHz spectrometer.

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition:

-

¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range (typically 0-15 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. The spectral width should cover the expected carbon chemical shift range (typically 0-200 ppm).

-

Infrared (IR) Spectroscopy

The IR spectrum is commonly obtained using the Potassium Bromide (KBr) pellet method.[4][5][6][7]

-

Sample Preparation:

-

Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar.[4]

-

The mixture is thoroughly ground to a fine, homogeneous powder.

-

The powdered mixture is then transferred to a pellet-forming die.

-

-

Pellet Formation: The die is placed in a hydraulic press, and a pressure of 8-10 tons is applied for several minutes to form a thin, transparent pellet.[2]

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra for small molecules like this compound are typically acquired using electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).[8][9]

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[8]

-

Ionization:

-

Electron Ionization (EI): The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. This method provides a characteristic fragmentation pattern that can be used for structural elucidation.[8]

-

Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent and sprayed through a charged capillary, generating protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions. This is a softer ionization technique that often keeps the molecular ion intact.

-

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

- 1. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]

- 2. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]

- 3. 5-Amino-4-cyanopyrazole | C4H4N4 | CID 85515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. shimadzu.com [shimadzu.com]

- 5. scienceijsar.com [scienceijsar.com]

- 6. pelletpressdiesets.com [pelletpressdiesets.com]

- 7. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]

- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

The Discovery and History of 3-Amino-4-pyrazolecarbonitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-pyrazolecarbonitrile, a pivotal heterocyclic intermediate, has played a significant role in the landscape of modern medicinal chemistry. Its discovery and subsequent development have paved the way for the synthesis of a multitude of pharmacologically active compounds, most notably the sedative-hypnotic agent Zaleplon and the anti-cancer drug Ibrutinib. This in-depth technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies of this compound. It includes a compilation of its physicochemical properties, detailed experimental protocols for its synthesis, and a visual representation of the signaling pathways of drugs derived from it, offering a critical resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound (CAS No. 16617-46-2), also known as 5-amino-1H-pyrazole-4-carbonitrile, is a tan crystalline solid that has emerged as a crucial building block in organic synthesis.[1] Its unique molecular architecture, featuring a pyrazole (B372694) ring substituted with both an amino and a cyano group, provides a versatile scaffold for the construction of complex heterocyclic systems.[1] The inherent reactivity of these functional groups allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of diverse bioactive molecules.[1] This guide delves into the historical context of its discovery and highlights its journey from a laboratory chemical to a key starting material in the pharmaceutical industry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and process development. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₄H₄N₄ | [2][3] |

| Molecular Weight | 108.10 g/mol | [2][4] |

| Melting Point | 172-174 °C | [1][2] |

| Boiling Point | ~476.4 °C (predicted) | [5] |

| Appearance | Tan Crystalline Solid | [1] |

| Solubility | Low in water; Soluble in alcoholic organic solvents and polar aprotic solvents (e.g., DMF) | [1][5] |

| Purity | ≥97% (commercially available) | [2] |

Key Synthetic Methodologies

The synthesis of this compound has been approached through several routes. The most common and well-established methods are detailed below, providing researchers with a practical guide to its preparation.

Synthesis from Ethoxymethylenemalononitrile and Hydrazine (B178648) Hydrate (B1144303)

This is a widely cited and efficient method for the preparation of this compound.[1]

Experimental Protocol:

-

To a solution of 2-(ethoxymethylene)malononitrile (8.64 g, 0.070 mol) in ethanol, slowly add hydrazine hydrate (5 g, 0.156 mol) dropwise.[1]

-

Heat the reaction mixture on a steam bath for 30 minutes. A white precipitate will gradually form.[1]

-

After heating, transfer the reaction mixture to a refrigerator and allow it to crystallize overnight.[1]

-

Collect the white solid product by filtration.[1]

-

Wash the collected solid with a small amount of pre-cooled ethanol.[1]

-

Dry the product to obtain 5-amino-1H-pyrazole-4-carbonitrile.[1]

Expected Yield: 86% (3.05 g).[1] Melting Point: 168-170 °C.[1]

Alternative Synthetic Routes

While the above method is prevalent, other synthetic strategies have also been reported. One such method involves the reaction of 3-oxo-3-phenylpropanenitrile with trichloroacetonitrile, followed by condensation with hydrazine hydrate.[6] Another approach describes a one-pot synthesis from malononitrile (B47326) and triethyl orthoformate, followed by reaction with hydrazine hydrate.[1] These alternative routes can be valuable depending on the availability of starting materials and desired scale of synthesis.

Role in Drug Development: Zaleplon and Ibrutinib

The significance of this compound in drug development is exemplified by its use as a key intermediate in the synthesis of Zaleplon and Ibrutinib.[1]

Zaleplon: A Sedative-Hypnotic Agent

Zaleplon is a non-benzodiazepine hypnotic used for the short-term treatment of insomnia.[7] It acts as a selective agonist at the benzodiazepine (B76468) site of the GABA-A receptor, primarily targeting the α1 subunit, which enhances the inhibitory effects of GABA in the brain, leading to sedation.[8][9][10]

Signaling Pathway of Zaleplon:

Ibrutinib: A Targeted Cancer Therapy

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[11][12] By blocking BTK, Ibrutinib disrupts the survival and proliferation signals in malignant B-cells, making it an effective treatment for various B-cell cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.[13][14]

Signaling Pathway of Ibrutinib:

Experimental Workflows

The following diagrams illustrate the generalized workflows for the synthesis of Zaleplon and an intermediate for Ibrutinib, starting from this compound.

Experimental Workflow: Synthesis of Zaleplon

Experimental Workflow: Synthesis of an Ibrutinib Intermediate

Conclusion

This compound stands as a testament to the importance of versatile building blocks in the advancement of medicinal chemistry. Its straightforward synthesis and reactive functional groups have enabled the development of life-changing therapeutics. This guide has provided a detailed overview of its discovery, properties, and synthetic protocols, along with a clear visualization of its application in the synthesis of Zaleplon and Ibrutinib and their respective mechanisms of action. It is hoped that this comprehensive resource will serve as a valuable tool for researchers and professionals dedicated to the ongoing pursuit of novel and effective pharmaceuticals.

References

- 1. This compound | 16617-46-2 [chemicalbook.com]

- 2. 3-氨基吡唑-4-腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-Amino-1H-pyrazole-4-carbonitrile, 98% | Fisher Scientific [fishersci.ca]

- 4. 5-Amino-4-cyanopyrazole | C4H4N4 | CID 85515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. Zaleplon - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. What is the mechanism of Zaleplon? [synapse.patsnap.com]

- 10. Zaleplon (Sonata): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 11. What is the mechanism of Ibrutinib? [synapse.patsnap.com]

- 12. Ibrutinib - Wikipedia [en.wikipedia.org]

- 13. targetedonc.com [targetedonc.com]

- 14. youtube.com [youtube.com]

Tautomerism in Aminopyrazole Carbonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminopyrazole carbonitrile derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their biological activity is intrinsically linked to their molecular structure, a key aspect of which is tautomerism. This technical guide provides an in-depth exploration of the tautomeric phenomena in these derivatives. It covers the synthesis, structural elucidation, and the dynamic equilibrium between the principal tautomeric forms. Detailed experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling are provided, alongside a compilation of quantitative data to facilitate comparative analysis. This document aims to serve as a comprehensive resource for researchers actively engaged in the design and development of novel therapeutics based on the aminopyrazole carbonitrile scaffold.

Introduction to Tautomerism in Aminopyrazole Carbonitriles

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a fundamental concept in the study of aminopyrazole carbonitrile derivatives. The most prevalent form of tautomerism in these compounds is annular tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. For a generic 3(5)-amino-4-cyanopyrazole, this equilibrium exists between the 3-amino-1H-pyrazole and the 5-amino-1H-pyrazole forms.

The position of this equilibrium is a critical determinant of the molecule's physicochemical properties, including its hydrogen bonding capacity, lipophilicity, and ultimately its interaction with biological targets. Factors influencing the tautomeric preference include the nature of substituents, the solvent, temperature, and the physical state (solution or solid). A thorough understanding and ability to characterize this tautomeric landscape are therefore indispensable for rational drug design.

Synthesis of Aminopyrazole Carbonitrile Derivatives

The synthesis of 3(5)-aminopyrazole-4-carbonitriles is most commonly achieved through the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic compound containing a nitrile group.

General Synthesis of 3(5)-Amino-4-cyanopyrazole

A widely employed method involves the reaction of malononitrile (B47326) with a source of hydrazine. The reaction proceeds via the formation of an intermediate which then undergoes cyclization.

Characterization of Tautomeric Forms

A multi-pronged approach employing spectroscopic, crystallographic, and computational methods is essential for the unambiguous characterization of the tautomeric forms of aminopyrazole carbonitrile derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying tautomerism in solution. By analyzing chemical shifts and signal integrations, the relative populations of the different tautomers can be determined. In many common solvents, the proton exchange between the tautomers is rapid on the NMR timescale, resulting in averaged signals. However, in polar aprotic solvents like dimethyl sulfoxide-d6 (DMSO-d6), the exchange can be slowed, allowing for the observation of distinct signals for each tautomer.[1]

Solid-state NMR, particularly cross-polarization magic-angle spinning (CP/MAS) 13C NMR, is invaluable for determining the tautomeric form present in the solid state.[1] In the solid phase, the tautomeric equilibrium is frozen, allowing for the direct observation of the predominant tautomer.

X-ray Crystallography

Single-crystal X-ray crystallography provides definitive evidence of the tautomeric form present in the crystalline solid state. By elucidating the precise atomic positions, it can unambiguously identify the location of the mobile proton and the geometry of the molecule. This technique has consistently shown that the 3-amino tautomer is frequently the preferred form in the solid state for many aminopyrazole derivatives.

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the relative stabilities of tautomers. These calculations can provide insights into the intrinsic stability of the tautomers in the gas phase and can also model the effects of solvation. The B3LYP functional with a 6-31G** or higher basis set is commonly used for these predictions.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the tautomerism of aminopyrazole carbonitrile derivatives, compiled from various research findings.

Table 1: Computationally Determined Relative Stabilities of 3(5)-Aminopyrazole Tautomers

| Substituent at C4 | Favored Tautomer (in silico) | Energy Difference (kJ/mol) | Computational Method |

| H | 3-amino | 10.7 | DFT (B3LYP)/6-311++G(d,p)[1] |

| Cyano | 5-amino (in DMSO) | Not specified | Ab initio (B3LYP/6-31G)[1] |

| Thiocyanato | 5-amino (in DMSO) | Not specified | Ab initio (B3LYP/6-31G)[1] |

| Methoxy | 3-amino (in DMSO) | Not specified | Ab initio (B3LYP/6-31G**)[1] |

Table 2: Qualitative Tautomeric Preference in Solution (NMR)

| Compound | Solvent | Predominant Tautomer |

| 4-Cyano-3(5)-aminopyrazole | DMSO-d6 | 5-amino[1] |

| 4-Thiocyanato-3(5)-aminopyrazole | DMSO-d6 | 5-amino[1] |

| 4-Methoxy-3(5)-aminopyrazole | DMSO-d6 | 3-amino[1] |

Experimental Protocols

Synthesis of 3-Amino-1H-pyrazole-4-carbonitrile

This protocol is a general guideline and may require optimization for specific substrates.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve malononitrile in a suitable solvent such as ethanol (B145695).

-

Addition of Base: Add a solution of sodium ethoxide in ethanol to the malononitrile solution dropwise at room temperature.

-

Addition of Hydrazine Source: Slowly add hydrazine hydrate (B1144303) to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, neutralize the reaction mixture with an appropriate acid (e.g., acetic acid). The product may precipitate out of solution.

-

Purification: Collect the crude product by filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

Solution NMR Spectroscopy for Tautomer Ratio Determination

-

Sample Preparation: Prepare a solution of the aminopyrazole carbonitrile derivative in DMSO-d6 at a concentration of approximately 5-10 mg/mL.

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Acquire a ¹³C NMR spectrum.

-

Ensure the spectral width is sufficient to cover all expected signals.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the distinct signals corresponding to the 3-amino and 5-amino tautomers. Key diagnostic signals are often the C5-H proton in the ¹H NMR spectrum and the chemical shifts of the pyrazole ring carbons in the ¹³C NMR spectrum.

-

Integrate the signals corresponding to each tautomer.

-

Calculate the tautomeric ratio from the integration values.

-

Solid-State (CP/MAS) ¹³C NMR Spectroscopy

-

Sample Preparation: Pack the solid, powdered aminopyrazole carbonitrile derivative into a zirconia rotor.

-

NMR Data Acquisition:

-

Perform the CP/MAS experiment on a solid-state NMR spectrometer.

-

Use a suitable contact time (e.g., 1-5 ms) and a recycle delay that allows for full relaxation.

-

Spin the sample at a high speed (e.g., 10-15 kHz) to average out anisotropic interactions.

-

-

Data Analysis:

-

Identify the chemical shifts of the carbon atoms in the pyrazole ring.

-

Compare the observed chemical shifts with those predicted by computational methods for each tautomer to assign the predominant solid-state form.

-

X-ray Crystallography

-

Crystal Growth: Grow single crystals of the aminopyrazole carbonitrile derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, including the position of the tautomeric proton.

-

Computational Modeling of Tautomer Stability

-

Structure Preparation: Build the 3D structures of both the 3-amino and 5-amino tautomers using a molecular modeling software package.

-

Geometry Optimization and Energy Calculation:

-

Perform geometry optimization and frequency calculations for each tautomer in the gas phase using DFT with the B3LYP functional and the 6-31G** basis set.

-

Confirm that the optimized structures correspond to energy minima by ensuring the absence of imaginary frequencies.

-

-

Solvation Effects (Optional):

-

To model the effect of a solvent, perform the geometry optimization and energy calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM), specifying the solvent of interest (e.g., DMSO).

-

-

Data Analysis:

-

Calculate the relative energy difference between the two tautomers to predict the more stable form.

-

Visualizations

Caption: Annular tautomeric equilibrium in 3(5)-amino-4-cyanopyrazole.

Caption: Workflow for the synthesis and tautomeric characterization.

Conclusion

The tautomeric behavior of aminopyrazole carbonitrile derivatives is a critical aspect that governs their chemical and biological properties. A comprehensive characterization of the tautomeric equilibrium requires a synergistic approach that combines synthesis, advanced spectroscopic techniques, X-ray crystallography, and computational modeling. This guide provides the foundational knowledge and detailed protocols necessary for researchers to confidently navigate the complexities of tautomerism in this important class of compounds, ultimately aiding in the development of more effective and targeted therapeutics.

References

The Versatility of 3-Amino-4-pyrazolecarbonitrile: A Technical Guide for Synthetic and Medicinal Chemists

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthetic Utility of 3-Amino-4-pyrazolecarbonitrile (B13945) as a Pivotal Building Block in Modern Organic and Medicinal Chemistry.

Introduction

This compound is a highly functionalized heterocyclic compound that has emerged as a cornerstone in the synthesis of a diverse array of fused pyrazole (B372694) ring systems. Its unique molecular architecture, featuring a vicinal amino and cyano group on a pyrazole scaffold, provides a versatile platform for constructing complex molecules with significant biological activities. This technical guide elucidates the synthesis, reactivity, and application of this compound, with a particular focus on its role as a precursor to potent kinase inhibitors in drug discovery. The demand for this versatile building block is underscored by its utility in the synthesis of pharmaceutical intermediates for drugs like Ibrutinib and Zaleplon[1].

Synthesis of this compound and Its Derivatives

The preparation of this compound and its substituted analogs can be achieved through several synthetic routes. A common and efficient method involves the condensation of a suitable precursor with hydrazine (B178648) hydrate[2][3][4][5].

Experimental Protocol: Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile[3][4]

This protocol describes a two-step synthesis starting from 3-oxo-3-phenylpropanenitrile.

Step 1: Synthesis of (Z)-3-Amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile

-

To a solution of 3-oxo-3-phenylpropanenitrile (1.45 g, 10 mmol) in an appropriate solvent, add trichloroacetonitrile (B146778) (1.44 g, 10 mmol).

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The mixture is then poured into water, and the resulting solid is collected by filtration and crystallized from ethanol (B145695).

-

Yield: 82% (2.36 g)[3].

-

Melting Point: 182-184 °C[3].

Step 2: Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile

-

To the product from Step 1 (2.89 g, 10 mmol), excess hydrazine hydrate (B1144303) (3 mL) is added, and the mixture is stirred for 3 minutes, resulting in an exothermic reaction[3].

-

The intermediate hydrazino-propenenitrile is formed.

-

This intermediate (10 mmol) is then refluxed in dioxane (20 mL) for 30 minutes[4].

-

Upon cooling to room temperature, the product crystallizes.

-

The crystals are collected by filtration and can be recrystallized from dioxane.

-

Yield: 93% (1.71 g)[3].

-

Melting Point: 200-202 °C[3].

| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Spectroscopic Data |

| (Z)-3-Amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile | C₁₁H₇Cl₃N₂O | 82 | 182-184 | IR (cm⁻¹): 3267, 3250 (NH₂), 2210 (CN), 1613 (CO) |

| 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile | C₁₀H₈N₄ | 93 | 200-202 | IR (cm⁻¹): 3348, 3303 (NH₂), 3193 (NH), 2230 (CN) |

Reactivity and Application in the Synthesis of Fused Heterocycles

The strategic placement of the amino and cyano groups in this compound allows for a variety of cyclocondensation reactions to form fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines. These scaffolds are of immense interest in medicinal chemistry due to their structural similarity to purines, enabling them to act as ATP-competitive inhibitors of kinases[6].

Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are readily synthesized by the reaction of this compound with β-dicarbonyl compounds or their synthetic equivalents[4][7]. The reaction proceeds through an initial nucleophilic attack of the endocyclic nitrogen of the pyrazole onto one of the carbonyl groups, followed by cyclization and dehydration.

Experimental Protocol: Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidine[8]

-

A mixture of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile (1.62 g, 10 mmol) and 3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one (B177297) (an enaminone of a diketone) (1.95 g, 10 mmol) in acetic acid (20 mL) is refluxed for 4 hours.

-

The reaction mixture is cooled, and the precipitated solid is collected by filtration.

-

The product is washed with ethanol and dried.

-

Yields for similar reactions are generally high.

Synthesis of Pyrazolo[3,4-d]pyrimidines

The synthesis of the isomeric pyrazolo[3,4-d]pyrimidine core often involves the reaction of this compound with one-carbon electrophiles such as formamide (B127407), formic acid, or triethyl orthoformate, followed by cyclization[8][9]. This scaffold is particularly prevalent in the development of kinase inhibitors.

Experimental Protocol: General Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine

-

A mixture of 3-amino-1H-pyrazole-4-carbonitrile (1.08 g, 10 mmol) and formamide (20 mL) is heated at 180-190 °C for 2 hours.

-

The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The solid is washed with water and ethanol and then dried to afford the desired product.

-

This straightforward, one-step synthesis provides a key intermediate for a wide range of kinase inhibitors.

Application in Medicinal Chemistry: A Hub for Kinase Inhibitors

Derivatives of this compound, particularly the pyrazolo[3,4-d]pyrimidine scaffold, have been extensively explored as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer and other diseases, making kinase inhibitors a major class of therapeutic agents[6].

The pyrazolo[3,4-d]pyrimidine core acts as a bioisostere of the adenine (B156593) ring of ATP, enabling it to bind to the ATP-binding pocket of kinases and inhibit their activity[6].

Experimental Workflow for Kinase Inhibitor Synthesis

The general workflow for the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors from this compound is depicted below.

References

- 1. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacophore-linked pyrazolo[3,4-d]pyrimidines as EGFR-TK inhibitors: Synthesis, anticancer evaluation, pharmacokinetics, and in silico mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]

- 4. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

The Aminopyrazole Scaffold: A Versatile Core for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aminopyrazole nucleus represents a cornerstone privileged scaffold in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. Its inherent ability to form multiple hydrogen bonds, coupled with synthetic tractability, has established it as a critical building block in the design of targeted inhibitors, particularly against protein kinases. This guide provides a comprehensive overview of the research applications of aminopyrazole scaffolds, focusing on their role in oncology and inflammatory diseases, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Introduction to Aminopyrazole Scaffolds

Aminopyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and an exocyclic amino group. The position of this amino group (C3, C4, or C5) significantly influences the molecule's physicochemical properties and its interaction with biological targets.[1][2] The pyrazole (B372694) core acts as a bioisostere for adenine, enabling compounds to function as ATP-competitive inhibitors for a vast array of enzymes, most notably protein kinases.[3] This mimicry allows aminopyrazole derivatives to form a characteristic triad (B1167595) of hydrogen bonds within the hinge region of the kinase ATP-binding pocket, a foundational interaction for potent and selective inhibition.[4] Numerous drugs and clinical candidates, such as the Bruton's tyrosine kinase (BTK) inhibitor pirtobrutinib (B8146385) and the multi-CDK inhibitor AT7519, feature this remarkable scaffold.[5][6]

Applications in Oncology: Targeting Protein Kinases

The dysregulation of protein kinase signaling is a hallmark of cancer, making these enzymes prime targets for therapeutic intervention. Aminopyrazole-based inhibitors have been successfully developed against several key kinase families implicated in tumor growth, proliferation, and survival.

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are critical regulators of the cell cycle, and their aberrant activity is common in many cancers. Aminopyrazole derivatives have been developed as potent inhibitors of various CDKs, leading to cell cycle arrest and apoptosis in tumor cells.

AT7519 , a 3-aminopyrazole (B16455) derivative, is a potent inhibitor of multiple CDKs.[2][4] Its activity against CDKs 1, 2, 5, and 9 leads to the dephosphorylation of the retinoblastoma protein (pRb) and inhibition of transcription, contributing to its anti-proliferative effects.[7][8]

Table 1: Inhibitory Activity of AT7519 Against Cyclin-Dependent Kinases

| Kinase Target | IC50 (nM) |

| CDK1/cyclin B | 210 |

| CDK2/cyclin A | 47 |

| CDK2/cyclin E | 29 |

| CDK4/cyclin D1 | 100 |

| CDK5/p25 | <10 |

| CDK6/cyclin D3 | 170 |

| CDK9/cyclin T1 | <10 |

| Data sourced from MedchemExpress and Selleck Chemicals.[2][4] |

The general mechanism of CDK2 inhibition involves blocking the phosphorylation of key substrates like the Retinoblastoma protein (Rb). This prevents the release of the E2F transcription factor, thereby halting the cell's progression from the G1 to the S phase of the cell cycle.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Reactome | Signaling by FGFR [reactome.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

In-Depth Technical Guide: Safety and Handling of 3-Amino-4-pyrazolecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 3-Amino-4-pyrazolecarbonitrile (CAS No. 16617-46-2), a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines its chemical and physical properties, potential hazards, safe handling procedures, experimental protocols, and its role as a building block in the development of drugs such as Zaleplon and Ibrutinib.

Chemical and Physical Properties

This compound is a solid, typically appearing as an amber, tan, or white to light yellow crystalline powder[1][2][3]. It is sparingly soluble in water but shows greater solubility in polar aprotic solvents like DMF and alcoholic organic solvents[2][3].

| Property | Value | Reference |

| Molecular Formula | C4H4N4 | [4] |

| Molecular Weight | 108.10 g/mol | [2][4] |

| Melting Point | 172 - 176 °C (341.6 - 348.8 °F) | [1][2] |

| Boiling Point | Approximately 476.4°C | [2] |

| Appearance | Amber, Tan, or White to light yellow crystalline powder | [1][2][3] |

| Solubility | Sparingly soluble in water; more soluble in polar aprotic solvents (e.g., DMF) and alcoholic organic solvents. | [2][3] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and requires careful handling to minimize exposure risks.

GHS Hazard Classification:

-

Acute Toxicity, Oral: Category 4 (Harmful if swallowed)[1]

-

Acute Toxicity, Dermal: Category 4 (Harmful in contact with skin)[1]

-

Acute Toxicity, Inhalation: Category 4 (Harmful if inhaled)[1]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[4]

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[1][4]

Precautionary Statements:

-

Prevention: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[1][4]

-

Response: In case of skin or eye contact, rinse immediately and thoroughly with water. If inhaled, move to fresh air. If swallowed, rinse mouth. Seek medical attention if you feel unwell or if irritation persists.[1][4]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[1]

Experimental Protocols

General Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safety protocols is mandatory when working with this compound.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[4] Ensure that an eyewash station and safety shower are readily accessible.[4]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[4]

-

Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.[4]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[4]

-

Synthesis of this compound

A general procedure for the synthesis of this compound from 2-(ethoxymethylene)malononitrile is as follows:

-

Slowly add hydrazine (B178648) hydrate (B1144303) (0.156 mol) dropwise to a solution of 2-(ethoxymethylene)malononitrile (0.070 mol) in ethanol.

-

Heat the reaction mixture on a steam bath for 30 minutes. A white precipitate will gradually form.

-

Transfer the reaction mixture to a refrigerator and leave it overnight to allow for complete crystallization.

-

Collect the white solid product by filtration.

-

Wash the collected solid with a small amount of pre-cooled ethanol.

-

The final product is this compound.[3]

Preparation of Solutions

Given its solubility profile, polar aprotic solvents such as DMF or alcoholic organic solvents are recommended for preparing solutions of this compound.

-

Under a chemical fume hood, accurately weigh the desired amount of this compound powder.

-

Slowly add the powder to the chosen solvent in an appropriate container, stirring continuously to aid dissolution.

-

If necessary, gentle heating may be applied to facilitate dissolution, but be mindful of the solvent's flashpoint and the compound's stability.

-

Store the prepared solution in a tightly sealed container, protected from light, and at the recommended temperature (e.g., -20°C for one month or -80°C for six months for solutions in solvent).[4]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Solid Waste: Collect solid waste in a clearly labeled, sealed container.

-

Liquid Waste: Collect liquid waste in a separate, labeled, and sealed container.

-

Disposal: Dispose of all waste through an approved hazardous waste disposal facility, following all local, state, and federal regulations.[1]

Role in Drug Development and Associated Signaling Pathways

This compound serves as a crucial building block in the synthesis of several pharmaceutical agents, including the hypnotic drug Zaleplon and the anti-cancer drug Ibrutinib.[3]

Zaleplon and the GABA-A Receptor Signaling Pathway